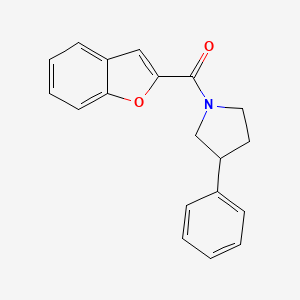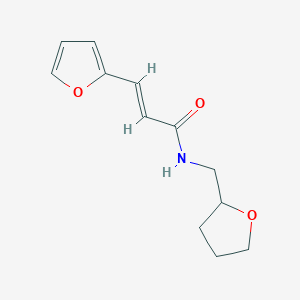
N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as DPAQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In Alzheimer's disease research, N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing them from forming toxic oligomers. In Parkinson's disease research, N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit cell growth, induce apoptosis, and inhibit the activity of Akt. In Alzheimer's disease research, N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the aggregation of beta-amyloid peptides and reduce neuroinflammation. In Parkinson's disease research, N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit the activity of Akt, which is involved in cell survival and proliferation. This makes it a potential therapeutic agent in cancer research. Another advantage is its ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. However, one limitation of using N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer research. Another direction is to study its effects on other signaling pathways in cells. Additionally, further research is needed to determine the optimal dosage and administration of N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in vivo. Finally, more studies are needed to determine the long-term safety and efficacy of N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in humans.
Wissenschaftliche Forschungsanwendungen
N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been studied for its ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been studied for its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O/c1-23-12-8-9-17-26(23)31-22-29(28-18-10-11-19-30(28)34-31)32(35)33-21-20-27(24-13-4-2-5-14-24)25-15-6-3-7-16-25/h2-19,22,27H,20-21H2,1H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBVTZLHYCYRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-[(diethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3881721.png)
![6-tert-butyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3881735.png)


![6-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3881758.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3881769.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3881797.png)
![ethyl 2-(propionylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3881807.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B3881815.png)
![1-[3-(4-bromophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3881830.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B3881832.png)